DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS

Description

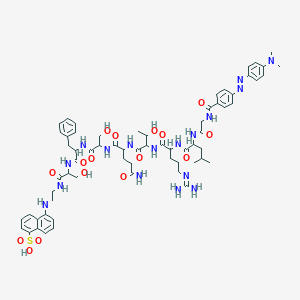

DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS (CAS: 145682-87-7) is a fluorogenic peptide substrate designed for studying the 3C protease of Hepatitis A Virus (HAV). Its structure consists of a peptide sequence (Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser) flanked by the fluorescent quencher DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) and the fluorophore EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid). This Förster Resonance Energy Transfer (FRET)-based system enables real-time monitoring of protease activity: cleavage of the peptide linker separates DABCYL and EDANS, restoring EDANS fluorescence .

Properties

IUPAC Name |

5-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]ethylamino]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H87N17O16S/c1-37(2)32-49(73-55(87)34-72-57(88)40-19-21-41(22-20-40)80-81-42-23-25-43(26-24-42)82(4)5)61(92)74-47(17-11-29-71-65(67)68)60(91)79-56(38(3)85)64(95)75-48(27-28-54(66)86)59(90)78-52(36-84)63(94)76-50(33-39-12-7-6-8-13-39)62(93)77-51(35-83)58(89)70-31-30-69-46-16-9-15-45-44(46)14-10-18-53(45)99(96,97)98/h6-10,12-16,18-26,37-38,47-52,56,69,83-85H,11,17,27-36H2,1-5H3,(H2,66,86)(H,70,89)(H,72,88)(H,73,87)(H,74,92)(H,75,95)(H,76,94)(H,77,93)(H,78,90)(H,79,91)(H4,67,68,71)(H,96,97,98) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRDOCLVPQYVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H87N17O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648684 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145682-87-7 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The process begins with a Wang resin or 2-chlorotrityl chloride resin, chosen for their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The C-terminal EDANS moiety is first attached to the resin via its carboxyl group. EDANS (5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid) is activated using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) to form a stable ester bond with the resin.

Table 1: Resin and Coupling Reagents

| Component | Specification |

|---|---|

| Resin Type | Wang resin (loading: 0.4–0.7 mmol/g) |

| EDANS Activation Reagents | HOBt, DIC in DMF |

| Coupling Time | 2–4 hours at 25°C |

Sequential Amino Acid Coupling

The peptide sequence (Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser) is assembled using Fmoc-protected amino acids. Each residue undergoes deprotection with 20% piperidine in dimethylformamide (DMF), followed by coupling with HOBt and DIC. Arginine and glutamine side chains are protected with Pmc and Trt groups, respectively, to prevent side reactions.

Incorporation of DABCYL Quencher

After completing the peptide backbone, the N-terminal DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is introduced. DABCYL is activated as a pentafluorophenyl ester and coupled to the N-terminus under mild acidic conditions to preserve the integrity of acid-labile side-chain protections.

Critical Synthesis Parameters and Optimization

Optimizing reaction conditions is essential to achieve high yields and minimize by-products.

Coupling Efficiency Monitoring

Kaiser tests (ninhydrin assays) are performed after each coupling step to confirm >99% completion. Incomplete reactions necessitate recoupling with fresh reagents.

Side-Chain Deprotection and Cleavage

Upon sequence completion, the peptide-resin is treated with a cleavage cocktail (95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2–3 hours to remove side-chain protections and release the peptide from the resin.

Table 2: Cleavage Cocktail Composition

| Component | Volume Ratio | Role |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin |

| Water | 2.5% | Scavenges carbocations |

| Triisopropylsilane (TIS) | 2.5% | Prevents alkylation side reactions |

Spacer Integration for FRET Efficiency

To mitigate steric hindrance between DABCYL and EDANS, a γ-aminobutyric acid (γ-Abu) spacer is occasionally inserted between the peptide and EDANS. This modification enhances fluorescence signal-to-noise ratios post-cleavage.

Purification and Characterization

Crude peptides are purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradients. Analytical HPLC and mass spectrometry validate purity and molecular weight.

Table 3: HPLC Purification Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Mobile Phase | 0.1% TFA in water (A), 0.1% TFA in acetonitrile (B) |

| Gradient | 5–60% B over 45 minutes |

| Flow Rate | 1 mL/min |

Mass spectrometry (MALDI-TOF or ESI-MS) confirms the molecular weight (1394.6 g/mol) and detects impurities. Nuclear magnetic resonance (NMR) spectroscopy further verifies structural integrity, particularly the DABCYL-EDANS orientation.

Comparative Analysis with Related FRET Substrates

This compound shares synthetic strategies with other protease substrates but differs in sequence specificity:

Table 4: Comparison of FRET Substrates

Challenges and Solutions in Synthesis

EDANS Photodegradation

EDANS is light-sensitive; synthesis must occur under amber lighting to prevent fluorescence quenching.

Chemical Reactions Analysis

Types of Reactions

DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino and diazenyl groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxide derivatives, while reduction of the diazenyl group can produce the corresponding amine.

Scientific Research Applications

Biochemical Research Applications

Enzyme Activity Assays

DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS is extensively used to measure the activity of proteases. The fluorescence change upon cleavage allows for real-time monitoring of enzymatic activity, making it ideal for high-throughput screening applications in drug discovery. For instance, studies have demonstrated its effectiveness in characterizing matrix metalloproteinases (MMPs) and other proteolytic enzymes .

Protease Inhibition Studies

The compound is also utilized in inhibitor screening, where its specificity towards certain proteases aids in the development of targeted inhibitors. Research has shown that this compound can help identify potential therapeutic agents by evaluating their effects on proteolytic activity. This application is particularly relevant in the context of diseases where protease activity is dysregulated, such as cancer and inflammatory conditions .

Drug Discovery

This compound plays a crucial role in drug discovery pipelines. Its ability to provide quantitative fluorescence data makes it an essential tool for screening libraries of compounds to identify those that can modulate protease activity effectively. The compound's design allows researchers to optimize lead compounds based on their interaction with specific proteases .

Case Studies and Research Findings

Matrix Metalloproteinases (MMPs)

In a study focused on MMPs, the DABCYL/EDANS substrate was employed to assess enzyme activity in various biological samples, including synovial fluid from rheumatoid arthritis patients. The findings indicated significantly higher MMP activity in affected individuals compared to controls, highlighting the substrate's potential for clinical diagnostics .

SARS-CoV-2 Main Protease

Recent research has explored the use of this compound as a substrate for the main protease of SARS-CoV-2. The substrate's efficiency in detecting enzyme activity could facilitate the development of antiviral drugs targeting this critical enzyme .

Mechanism of Action

The mechanism of action of DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar FRET-Based Substrates

Structural and Functional Comparisons

Table 1: Comparative Overview of FRET Substrates

Key Differences and Design Rationales

Target Specificity and Peptide Sequence

- HAV 3C Protease Substrate : The sequence Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser is optimized for HAV 3C protease, which cleaves between Gln-Ser residues. The inclusion of Arg and Thr may enhance electrostatic interactions with the protease’s active site .

- Malaria Glutamate Protease Substrate: The sequence Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro includes norleucine (Nle), a non-natural amino acid, to improve stability and avoid oxidation issues. This substrate mimics hemoglobin cleavage sites .

- HIV Protease Substrate : The longer sequence (Arg-Glu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys) accommodates the dimeric structure of HIV protease, requiring a symmetric cleavage site .

Fluorophore Pair and Sensitivity

- All compounds use DABCYL/EDANS or dansyl/EDANS pairs, but placement varies:

- The dansyl derivative in exhibits a Km of ~3 μM and Vmax of 27 pmol/min/mg for cAMP-dependent kinase, suggesting comparable efficiency to DABCYL/EDANS systems, though direct kinetic data for HAV 3C protease substrates are lacking .

Molecular Weight and Hydrophobicity

- The malaria substrate (1507.75 g/mol) is heavier than the HAV substrate (1394.56 g/mol), reflecting its longer peptide and Nle substitution. Higher hydrophobicity (-0.51 for HAV vs.

Modifications for Enhanced Performance

- Trifluoroacetyl Derivatives: notes trifluoroacetyl peptides retain kinase activity, indicating that certain modifications preserve enzyme recognition—a strategy applicable to DABCYL/EDANS substrates .

Biological Activity

DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS is a synthetic peptide that serves as a substrate for various proteases, notably the hepatitis A virus (HAV) 3C protease. Its unique structure, which incorporates two fluorophores—DABCYL and EDANS—enables its application in fluorescence resonance energy transfer (FRET) assays, allowing researchers to study protein interactions and enzymatic activities.

Chemical Structure and Properties

The compound's full chemical name is This compound , with a CAS number of 145682-87-7. The presence of DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) and EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) makes it particularly useful in biochemical studies due to its ability to emit fluorescence upon excitation, which can be quantitatively measured during enzymatic reactions or molecular interactions.

Key Features:

- Fluorophores : DABCYL (quencher) and EDANS (donor)

- Applications : FRET assays, protease activity studies

- Biological Role : Substrate for HAV 3C protease

The biological activity of this compound primarily hinges on its function as a substrate for proteases. When cleaved by specific enzymes, the distance between the DABCYL and EDANS fluorophores changes, leading to a measurable alteration in fluorescence intensity. This property is exploited in various assays to monitor proteolytic activity.

Case Studies

-

Hepatitis A Virus 3C Protease Activity :

- In studies evaluating the efficacy of this compound as a substrate for HAV 3C protease, researchers found that the compound exhibited significant cleavage efficiency. The resulting fluorescence changes were quantitatively analyzed to assess the kinetic parameters of the enzyme.

- Results : The peptide was cleaved rapidly by HAV 3C protease, demonstrating its utility in screening potential inhibitors of this viral enzyme.

-

FRET Assays for Protein Interactions :

- The dual fluorophore system was utilized in FRET assays to study protein-protein interactions. Changes in fluorescence intensity were monitored as proteins interacted, providing insights into conformational dynamics.

- Findings : The peptide effectively reported on conformational changes in target proteins, making it a valuable tool for studying molecular interactions in real-time.

Data Tables

| Property | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 145682-87-7 |

| Fluorophores | DABCYL (quencher), EDANS (donor) |

| Primary Use | Substrate for HAV 3C protease |

| Applications | FRET assays, protease activity monitoring |

Q & A

Q. What is the structural and functional significance of the DABCYL-EDANS pair in this peptide substrate?

The peptide contains a Förster Resonance Energy Transfer (FRET) pair: DABCYL (quencher) and EDANS (fluorophore). The cleavage of the peptide by proteases (e.g., HAV 3C protease) disrupts FRET, enabling fluorescence detection. The sequence "Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser" is optimized for protease recognition, with arginine and hydrophobic residues (Leu, Phe) critical for substrate binding .

Q. How do researchers validate the specificity of this substrate for HAV 3C protease in enzymatic assays?

Specificity is validated using:

- Negative controls: Incubating the substrate with inactive protease mutants or unrelated proteases.

- Inhibition assays: Adding protease inhibitors (e.g., E64 for cysteine proteases) to confirm activity loss.

- Kinetic analysis: Measuring and values to compare with known substrates .

Q. What are the key parameters for optimizing fluorescence-based assays using this substrate?

- pH and temperature : Align with the protease’s optimal activity range (e.g., pH 7.0–8.0 for HAV 3C protease).

- Quenching efficiency : Ensure >95% quenching by verifying the DABCYL-EDANS distance (typically 1–10 nm for FRET).

- Signal normalization : Use internal controls (e.g., non-cleavable substrates) to account for environmental variability .

Advanced Research Questions

Q. How can conflicting kinetic data from this substrate be resolved in studies of protease inhibition?

Contradictions often arise from:

- Assay conditions : Variability in buffer composition (e.g., ionic strength, divalent cations) affects protease stability.

- Substrate purity : HPLC or mass spectrometry should confirm >95% purity to avoid truncated peptides interfering with results.

- Data normalization : Use parallel experiments with a reference inhibitor (e.g., rupintrivir for 3C proteases) to calibrate inhibition curves .

Q. What methodological strategies enhance reproducibility in high-throughput screens using this substrate?

- Automated liquid handling : Minimize pipetting errors in 96- or 384-well plates.

- Z’-factor validation : Calculate to confirm assay robustness ( is acceptable).

- Batch-to-batch consistency : Require suppliers to provide mass spectrometry and HPLC traces for each substrate batch .

Q. How can researchers adapt this substrate for real-time monitoring of protease activity in live-cell systems?

- Cell permeability : Modify the peptide with cell-penetrating tags (e.g., TAT peptide) while retaining FRET efficiency.

- Signal-to-noise optimization : Use confocal microscopy with narrow emission filters to reduce background fluorescence.

- Calibration curves : Generate in situ standards using cells expressing inactive protease mutants .

Experimental Design and Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data from protease inhibition studies?

- Nonlinear regression : Fit data to a four-parameter logistic model () to derive .

- Outlier handling : Apply Grubbs’ test () to exclude anomalies.

- Sensitivity analysis : Test the impact of varying substrate concentration (e.g., 0.5× to 2× ) on inhibition curves .

Q. How should researchers address low signal-to-noise ratios in FRET-based assays with this substrate?

- Quenching validation : Measure fluorescence intensity before and after protease addition; a >10-fold increase indicates sufficient quenching.

- Protease activity check : Pre-incubate the protease with a known activator (e.g., DTT for cysteine proteases) to confirm enzymatic functionality.

- Background subtraction : Include wells with substrate alone (no protease) in each experiment .

Ethical and Compliance Considerations

Q. What regulatory guidelines apply to studies using this substrate in pathogen-related research (e.g., HAV)?

- Biosafety protocols : Adhere to BSL-2 guidelines for handling HAV 3C protease or related viral components.

- Data transparency : Document raw fluorescence data, normalization methods, and instrument settings in public repositories (e.g., Zenodo) to meet FAIR principles.

- Institutional review : Obtain approval for recombinant protease use if derived from pathogenic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.